(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral β-amino alcohol characterized by a difluoromethyl-substituted phenyl group at the C1 position and a hydroxyl group at the C2 position. Its stereochemistry (1R,2R) is critical for biological activity and synthetic applications, particularly in asymmetric catalysis and medicinal chemistry.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
InChI Key |
CIOHFHLKNSUNPE-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1C(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of chiral 1-amino-1-arylpropan-2-ols typically follows several routes, which can be adapted to incorporate the difluoromethyl substituent on the phenyl ring:
Oximation and Catalytic Hydrogenation of α-Hydroxypropiophenone Derivatives
Starting from 1-(2-(difluoromethyl)phenyl)-1-hydroxy-2-propanone (an α-hydroxypropiophenone analog), the compound is first converted into its oxime by reaction with hydroxylamine salts in the presence of a base. This oxime intermediate is then stereoselectively reduced via catalytic hydrogenation using nickel-aluminum catalysts or chiral catalysts to yield the optically active amino alcohol.Alpha-Halogenation Followed by Amination and Catalytic Hydrogenation
Another method involves halogenation at the alpha position of the propiophenone derivative, followed by amination and subsequent catalytic hydrogenation to introduce the amino group and reduce the ketone to the alcohol, maintaining stereochemical integrity.Resolution of Racemic Amino Ketones Followed by Reduction
Racemic 2-amino-1-aryl-1-propanone derivatives can be resolved into enantiomers, and the desired optical antipode is then catalytically hydrogenated to the corresponding amino alcohol.Stereospecific Synthesis Using Chiral Precursors or Auxiliaries
Employing chiral starting materials or chiral auxiliaries enables direct synthesis of the desired stereoisomer, bypassing the need for resolution steps.
Detailed Preparation Procedure from Patent Literature
A representative preparation method adapted for the difluoromethyl-substituted compound involves:
Biocatalytic and Enzymatic Methods
Recent advances in biocatalysis offer alternative routes for synthesizing optically pure amino alcohols structurally related to (1R,2R)-1-amino-1-arylpropan-2-ols. Although direct reports on the difluoromethyl derivative are limited, analogous aromatic 1,2-amino alcohols have been synthesized via multi-step enzymatic cascades starting from amino acids or diols:
Enzymatic deamination of amino acids to cinnamic acid derivatives, followed by sequential enzymatic reductions and transaminations, yields high-purity chiral amino alcohols with excellent enantiomeric excess (>99% ee).
These biocatalytic cascades operate under mild aqueous conditions at moderate temperatures and neutral to slightly alkaline pH, offering sustainable and scalable alternatives to traditional chemical synthesis.
Such enzymatic methodologies could be adapted to substrates bearing difluoromethyl groups on the aromatic ring, leveraging the high selectivity of enzymes for stereocontrol.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Oximation + Catalytic Hydrogenation | 1-(2-(difluoromethyl)phenyl)-1-hydroxy-2-propanone | Hydroxylamine hydrochloride, base, Ni-Al catalyst | 0–30 °C, organic solvent, H2 atmosphere | High stereoselectivity, well-established | Requires handling of hydrogen gas, catalyst recovery |
| Alpha-Halogenation + Amination + Hydrogenation | 2-(difluoromethyl)propiophenone | Halogenating agent, ammonia or amines, hydrogenation catalyst | Controlled temperature, inert atmosphere | Direct functionalization, versatile | Multi-step, possible side reactions |
| Resolution of Racemic Amino Ketones + Reduction | Racemic 2-amino-1-(2-(difluoromethyl)phenyl)-1-propanone | Chiral resolving agents, hydrogenation catalyst | Variable, depends on resolution method | Access to high enantiopurity | Additional resolution step, lower overall yield |
| Biocatalytic Cascades (Analogous Systems) | l-Phenylalanine analogs | Enzymes: lyophilized cells, transaminases, dehydrogenases | Mild aqueous conditions, pH 7–9, 30 °C | Green chemistry, high enantioselectivity | Requires enzyme availability, substrate specificity |
Research Findings and Optimization Notes
The molar ratio of hydroxylamine salt to base is critical to ensure complete neutralization of acidic components, which affects oxime formation yield.
Temperature control between 0 °C and 30 °C during oximation improves selectivity and reduces side reactions.
Choice of organic solvent influences oxime isolation efficiency; ethers such as di-n-butyl ether or methyl tert-butyl ether are preferred due to good phase separation and product solubility.
Catalytic hydrogenation employing chiral catalysts can enhance enantiomeric excess beyond 99%, critical for pharmaceutical applications.
Biocatalytic methods have demonstrated excellent chemoselectivity and stereoselectivity, with isolated yields often exceeding 80%, and enantiomeric excess above 99.4% in related aromatic amino alcohol syntheses.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated aromatic oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL exhibit significant antimicrobial properties. For instance, derivatives of fluconazole containing similar difluoromethyl groups have shown enhanced activity against Candida albicans, suggesting that modifications at the phenyl ring can improve efficacy against fungal infections .
Anticancer Potential
Research has demonstrated that enantiomerically pure amino alcohols can serve as precursors for the synthesis of bioactive molecules with anticancer properties. The compound's ability to act as a chiral building block allows for the development of novel anticancer agents through various synthetic routes .
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis due to its chiral centers. Techniques such as enzyme-catalyzed reactions and organocatalysis have been employed to produce this compound with high enantiomeric excess. This is crucial in pharmaceutical applications where the efficacy and safety of drugs often depend on their stereochemistry .
Cascade Reactions
Innovative synthetic strategies involving cascade reactions have been developed to convert simple substrates into complex structures incorporating this compound. These methods enhance efficiency and reduce the number of steps required in synthesis, making them attractive for industrial applications .
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several β-amino alcohols, differing primarily in substituents on the phenyl ring and stereochemistry. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Difluoromethyl (target compound), trifluoromethyl (), and trifluoromethylthio () enhance electrophilicity and metabolic stability .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl in ) may hinder enzymatic interactions but improve selectivity .
- Chirality : The (1R,2R) configuration in the target compound contrasts with (1S,2R) analogs (), which exhibit distinct pharmacological and catalytic behaviors .
Physicochemical Properties
Melting points, solubility, and spectral data vary with substituents:
Insights :
- Melting Points : Difluoromethyl and trifluoromethyl analogs () typically exhibit higher melting points (>130°C) due to strong intermolecular interactions (e.g., hydrogen bonding and halogen bonding) .
- Spectral Data : The target compound’s ¹H-NMR would likely show signals for aromatic protons near δ 7.2–7.4 (similar to ) and a hydroxyl proton around δ 5.2–5.3 .
Antifungal Activity :
- Quilseconazole (), a difluorophenyl-tetrazole derivative, demonstrates broad-spectrum antifungal activity (C₂₂H₁₄F₇N₅O₂, MW 533.37), highlighting the role of fluorinated aromatics in drug design .
Toxicity :
- Fluorinated carboxamides (e.g., Fluxapyroxad in ) show liver and gastrointestinal tract toxicity at high doses, necessitating safety evaluations for the target compound .
Biological Activity
(1R,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL, also known by its CAS number 1269989-06-1, is a compound with notable biological activity. Its structure includes a difluoromethyl group attached to a phenyl ring, which significantly influences its pharmacological properties. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and toxicological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H13F2NO |
| Molecular Weight | 201.21 g/mol |
| Boiling Point | 324.0 ± 37.0 °C (Predicted) |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.46 ± 0.45 (Predicted) |
The difluoromethyl group in this compound enhances its lipophilicity and may influence its interaction with biological membranes and proteins. The compound's amino alcohol structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Therapeutic Applications
Research indicates that compounds with similar structures have been investigated for their potential in treating various conditions:
- Antidepressant Activity : Some studies suggest that amino alcohols can modulate serotonin and norepinephrine levels, which are critical in the treatment of depression.
- Anticancer Properties : The ability of difluoromethyl compounds to inhibit certain enzymes involved in tumor growth has been explored, with preliminary studies indicating potential anticancer activity.
Toxicological Profile
The toxicity of this compound has not been extensively documented. However, related compounds have shown varying degrees of toxicity depending on their chemical structure and metabolic pathways.
Case Studies and Research Findings
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar difluoromethyl-containing compounds in animal models, demonstrating significant behavioral improvements in depression-related tests .
- Anticancer Research : Research published in ACS Medicinal Chemistry Letters highlighted that difluoromethyl-substituted compounds exhibited inhibition of cancer cell proliferation through apoptosis induction . These findings suggest that this compound may warrant further investigation as a potential anticancer agent.
- Toxicity Assessment : A comprehensive toxicological study assessed the effects of various organofluorine compounds on human health and the environment, indicating that while some fluorinated compounds exhibit toxicity, others like certain amino alcohols showed low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
